Lomatiol

Description

Contextualization of Lomatiol within Natural Product Chemistry

This compound is a naturally occurring chemical compound classified as a naphthoquinone. Naphthoquinones are a significant class of natural products known for their diverse structures and biological activities. longdom.orglongdom.org These compounds are often found in plants, fungi, and bacteria, and their chemical structures typically feature a naphthalene (B1677914) ring system with two ketone groups. longdom.orglongdom.orgresearchgate.net

Natural product chemistry focuses on the isolation, characterization, and study of these compounds from biological sources. taylorfrancis.comroutledge.comnih.gov this compound's presence in various plant species, particularly within the Lomatia genus (family Proteaceae), places it firmly within this field of study. longdom.orglongdom.orgmdpi.comnih.govspringermedizin.de The isolation of such compounds from natural sources is often a complex process, involving various extraction and purification techniques. taylorfrancis.comroutledge.com

This compound shares structural similarities with other biologically active naphthoquinones, such as lapachol (B1674495) and beta-lapachone (B1683895). longdom.orglongdom.orgrsc.org Lapachol can be extracted from the bark of plants in the Bignoniaceae family, and beta-lapachone can be synthesized from either lapachol or this compound. longdom.orglongdom.org This chemical relationship highlights this compound's position within a broader family of naturally derived compounds with related structural features and potential bioactivities.

Historical Overview of this compound Discovery and Early Investigations

The history of this compound's discovery and early investigations is linked to the study of plants from the Lomatia genus. While specific early records detailing the very first isolation of this compound are not extensively documented in the provided search results, its presence as a major metabolite in certain Lomatia species, such as Lomatia ferruginea and Lomatia dentata, has been noted in later research. nih.govspringermedizin.de

Early investigations into natural products often involved the empirical use of plant extracts in traditional medicine, followed by attempts to isolate the active compounds responsible for observed effects. nih.govspringermedizin.deresearchgate.net For instance, infusions from the leaves of Lomatia hirsuta, another species in the same genus, were traditionally used for treating respiratory ailments. nih.govspringermedizin.de Although this compound was not initially reported as a metabolite in L. hirsuta in some earlier studies, other naphthoquinones like juglone (B1673114) were identified. nih.govspringermedizin.de

The chemical characterization of natural products like this compound historically relied on techniques available at the time, progressing from basic chemical tests and crystallization to more advanced spectroscopic methods as they were developed. The determination of its molecular formula as C₁₅H₁₄O₄ and its structure as a substituted naphthoquinone would have been the result of such investigative efforts over time. nih.govnih.govsci-toys.comthegoodscentscompany.com Early work also explored the relationship between this compound and related compounds like lapachol, including potential conversions between them. rsc.orgacs.org

Significance of this compound in Contemporary Preclinical Biomedical Science

In contemporary preclinical biomedical science, this compound has garnered significance primarily due to its observed biological activities, particularly its cytotoxic potential. Preclinical research involves laboratory and animal studies conducted before a treatment is tested in humans, aiming to evaluate its safety and efficacy. nih.govwikipedia.orgunibs.it Natural products, including naphthoquinones like this compound, are considered a valuable source for the discovery of new therapeutic agents. researchgate.nettaylorfrancis.comroutledge.comnih.govmdpi.com

Detailed research findings indicate that this compound has exhibited cytotoxic activity against various human cancer cell lines in in vitro studies. mdpi.com While not as potent as its derivative beta-lapachone in some contexts, this compound has demonstrated growth inhibitory effects on cancer cells. researchgate.net This cytotoxic activity is a key area of investigation in preclinical cancer research, exploring the potential of this compound as a lead compound for developing new anti-cancer therapies. longdom.orglongdom.orgresearchgate.net

The significance of this compound in this field is further underscored by studies exploring its chemical properties and potential modifications to enhance biological activity. For example, research has focused on the conversion of lapachol to this compound and the synthesis of novel naphthoquinone derivatives from this compound, some of which are analogues of known anticancer agents like beta-lapachone. rsc.org These studies aim to understand the structure-activity relationships of this compound and its derivatives, which is crucial for rational drug design and development in preclinical settings.

Furthermore, the broader context of naphthoquinone research in preclinical science, where compounds like beta-lapachone show significant anti-neoplastic activity against various cancer cell lines, highlights the potential relevance of this compound as a related natural product. longdom.orglongdom.org The ongoing investigation into the biological activities of natural products from sources like the Proteaceae family, where this compound is found, continues to contribute to the pipeline of potential drug candidates in preclinical biomedical research. mdpi.comnih.govspringermedizin.de

Here is a table summarizing key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | PubChem nih.govnih.govsci-toys.com |

| Molecular Weight | 258.27 g/mol | PubChem nih.govnih.govthegoodscentscompany.com |

| PubChem CID | 5351503 | PubChem nih.govnih.govsci-toys.com |

| CAS Number | 523-34-2 | PubChem nih.govnih.govthegoodscentscompany.com |

| IUPAC Name | 4-hydroxy-3-[(Z)-4-hydroxy-3-methylbut-2-enyl]naphthalene-1,2-dione | PubChem nih.govnih.gov |

| XLogP3 | 1.5 | PubChem nih.govnih.govthegoodscentscompany.com |

| Boiling Point (est) | 467.50 °C at 760.00 mm Hg | The Good Scents Company thegoodscentscompany.com |

| Solubility (est) | 485.8 mg/L in water at 25 °C | The Good Scents Company thegoodscentscompany.com |

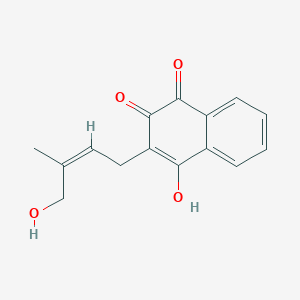

Structure

3D Structure

Propriétés

Numéro CAS |

523-34-2 |

|---|---|

Formule moléculaire |

C15H14O4 |

Poids moléculaire |

258.27 g/mol |

Nom IUPAC |

4-hydroxy-3-[(E)-4-hydroxy-3-methylbut-2-enyl]naphthalene-1,2-dione |

InChI |

InChI=1S/C15H14O4/c1-9(8-16)6-7-12-13(17)10-4-2-3-5-11(10)14(18)15(12)19/h2-6,16-17H,7-8H2,1H3/b9-6+ |

Clé InChI |

YJMIIMYBDZPSBH-RMKNXTFCSA-N |

SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CO |

SMILES isomérique |

C/C(=C\CC1=C(C2=CC=CC=C2C(=O)C1=O)O)/CO |

SMILES canonique |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lomatiol; NSC 24872; NSC-24872; NSC24872; |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Lomatiol

Botanical and Microbial Sources of Lomatiol

This compound is found in nature, primarily in the plant kingdom, although microbial transformations of related compounds can also yield it.

Identification of Genera and Species

Botanical sources of this compound are notably found within the Lomatia genus. Species such as Lomatia ilicifolia, Lomatia ferruginea, and Lomatia dentata have been identified as containing this compound. springermedizin.denih.govresearchgate.net Naphthoquinones, including this compound, are considered major metabolites in some Lomatia species. springermedizin.denih.gov While Lomatia hirsuta is known to contain other naphthoquinones like juglone (B1673114) and naphthazasin, this compound has not been previously reported in its leaves. springermedizin.denih.govresearchgate.net

Microbial transformations of lapachol (B1674495), a structurally similar naphthoquinone, have also been shown to produce this compound, albeit typically in low yields. rsc.org Specific microorganisms such as B. sulfurescens and S. albus have been reported to produce this compound from lapachol. tandfonline.com

Geographic Distribution and Ecological Niches of Source Organisms

Species of the Lomatia genus are primarily distributed in the Southern Hemisphere, with a conspicuous presence in Gondwanan regions, including South America (such as Chile, Argentina, Ecuador, and Peru) and Australia. nih.govresearchgate.nettechnologynetworks.commdpi.com Lomatia hirsuta, for instance, is a wild tree found in Chile from Coquimbo to Chiloe, thriving in altitudes ranging from sea level to sub-mountain zones between 700 and 1200 meters. nih.govtechnologynetworks.com Other Lomatia species in Chile include L. ferruginea and L. dentata. nih.govtechnologynetworks.com The geographic distribution of these taxa is reminiscent of the former coherence of South America, Africa (including Madagascar), Australia, and New Zealand. researchgate.net

Factors Influencing this compound Content and Chemovariation in Natural Sources

While specific detailed research findings on factors directly influencing this compound content and chemovariation were not extensively covered in the provided snippets, general principles applicable to the production of secondary metabolites like naphthoquinones in plants can be considered. Environmental factors such as climate, altitude, soil composition, and light availability can influence the biosynthesis and accumulation of these compounds. Additionally, genetic variations within different populations or chemotypes of the same species can lead to variations in the concentration and profile of naphthoquinones, including this compound. The maturity of the plant and the specific plant part harvested (e.g., seeds, leaves, bark) can also play a role in the yield of this compound. springermedizin.denih.govlongdom.org

Isolation and Purification Techniques for Natural this compound

The isolation and purification of natural this compound from its biological sources typically involve a combination of extraction and chromatographic separation techniques.

Extraction Methodologies from Biomass (e.g., Solvent Extraction, Supercritical Fluid Extraction)

Solvent extraction is a common method employed to extract this compound from plant biomass. This involves using suitable organic solvents to dissolve and extract the target compounds. longdom.orgcontractlaboratory.com The plant material is often dried and ground to increase the surface area before extraction. longdom.orgcontractlaboratory.com Different solvents or successive solvent extractions can be used to optimize the yield of various components, including naphthoquinones. springermedizin.denih.govlongdom.org For example, sequential extraction with heptane (B126788) and then methanol (B129727) has been used for Lomatia hirsuta leaves, yielding different residues. springermedizin.denih.gov Methanol extraction followed by partitioning with ethyl acetate (B1210297) and water is another approach. springermedizin.denih.govtechnologynetworks.com Soxhlet extraction is a widely used solvent extraction method known for its good performance on a laboratory scale. longdom.orghs-mittweida.de

Other extraction techniques for biomass include supercritical fluid extraction (SFE), which uses supercritical fluids like CO2 to extract compounds without leaving solvent residues, and is considered environmentally friendly. contractlaboratory.com Microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) are also techniques that can enhance extraction efficiency and reduce extraction times. contractlaboratory.commdpi.com

Here is a table summarizing some extraction methods mentioned:

| Extraction Method | Description | Advantages | Disadvantages / Considerations |

| Solvent Extraction | Using organic solvents to dissolve and extract compounds from biomass. longdom.orgcontractlaboratory.com | Simple, cost-effective, widely applicable. mdpi.com | Solvent residues, potential toxicity/flammability. researchgate.net |

| Soxhlet Extraction | Continuous extraction using a refluxing solvent. longdom.orghs-mittweida.decore.ac.uk | Efficient for laboratory scale. hs-mittweida.de | Can be time-consuming. core.ac.uk |

| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO2) as solvent. contractlaboratory.com | Environmentally friendly, no solvent residues. contractlaboratory.com | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvent and biomass. contractlaboratory.com | Shorter extraction times. contractlaboratory.com | May affect thermolabile compounds. |

| Pressurized Liquid Extraction (PLE) | Uses elevated pressure and temperature with liquid solvents. contractlaboratory.com | Enhanced efficiency. contractlaboratory.com | Requires specialized equipment. |

Chromatographic Separation Strategies (e.g., Column Chromatography, Preparative HPLC, Flash Chromatography)

Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract. Column chromatography is a common method for purifying mixtures on a moderate to large scale. rsc.orgtandfonline.comlongdom.orgtamu.edu This technique utilizes a stationary phase, typically silica (B1680970) gel or alumina, packed in a column, and a mobile phase (solvent) that carries the compounds through the column at different rates based on their interaction with the stationary phase. rsc.orgtandfonline.comlongdom.orgtamu.eduuvic.ca Different solvent systems are used as eluents to achieve separation. rsc.orgtandfonline.com For instance, column chromatography over silica gel using ethyl acetate in hexane (B92381) as the eluent has been used to purify this compound. rsc.org Defatting the extract with hexane before column chromatography can help remove fatty materials. longdom.orglongdom.org

Thin-layer chromatography (TLC) is often used for monitoring the separation process and checking the purity of fractions. tandfonline.comlongdom.orggoogle.comscilit.com Preparative TLC can also be used for purification on a small scale. longdom.org

Flash chromatography is a modification of column chromatography that uses pressurized gas to drive the solvent through a shorter column packed with a stationary phase, allowing for rapid separation. tandfonline.comtamu.eduextraktlab.compharmatutor.org It is useful for isolating specific natural components and purifying chemical mixtures. extraktlab.compharmatutor.org

Preparative High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the separation and purification of compounds on a larger scale than analytical HPLC. scilit.comgoogle.comconicet.gov.arresearchgate.net It offers high resolution and is suitable for obtaining pure compounds. scilit.com Semi-preparative HPLC has been used for further purification of fractions obtained from column chromatography. conicet.gov.ar

Here is a table summarizing some chromatographic separation techniques:

| Chromatographic Technique | Description | Scale of Separation | Principle |

| Column Chromatography | Stationary phase packed in a column, mobile phase elutes compounds. rsc.orguvic.ca | Moderate to large scale. tamu.eduuvic.ca | Differential adsorption and elution based on polarity. uvic.ca |

| Thin-Layer Chromatography (TLC) | Stationary phase on a plate, solvent moves up by capillary action. longdom.orgyoutube.com | Analytical/Small scale. tamu.eduyoutube.com | Separation based on polarity and interaction with stationary/mobile phases. youtube.com |

| Preparative TLC | Larger scale TLC for purifying small quantities. longdom.orgtamu.edu | Small scale (<100 mg). tamu.edu | Same as TLC, but applied as a line for separation. tamu.edu |

| Flash Chromatography | Pressurized column chromatography for rapid separation. tandfonline.comextraktlab.compharmatutor.org | Moderate to large scale. tamu.eduextraktlab.com | Similar to column chromatography, with increased speed due to pressure. pharmatutor.org |

| Preparative HPLC | High-resolution liquid chromatography for purification. scilit.comgoogle.comconicet.gov.ar | Preparative scale. scilit.comconicet.gov.ar | Separation based on differential partitioning between stationary and mobile phases. scilit.com |

Crystallization and Other Purification Approaches for High Purity this compound

Crystallization is a fundamental technique for purifying organic compounds. uct.ac.zarroij.comillinois.edu This process involves dissolving the impure compound in a suitable hot solvent, allowing the solution to cool and become saturated, leading to the formation of crystals. uct.ac.zarroij.com The crystals can then be isolated by filtration and washed with cold solvent to remove residual impurities before drying. uct.ac.za Recrystallization is a related technique used for further purification of already crystalline material. uct.ac.zaillinois.edu It involves dissolving the solid in a minimal amount of hot solvent and allowing it to cool slowly to promote crystal formation, thereby excluding impurities. uct.ac.za

Other purification methods for organic compounds include fractional crystallization, distillation (simple and fractional), and chromatography. rroij.com The choice of method depends on the nature of the compound (solid or liquid) and the impurities present. rroij.com For obtaining high-purity this compound, these standard organic chemistry purification techniques would be applicable, aiming to separate this compound from co-extracted compounds based on differences in solubility, boiling points, or affinity to a stationary phase.

Biosynthetic Pathways of this compound in Natural Systems

The biosynthesis of natural products often involves complex enzymatic pathways. While detailed enzymatic pathways specifically for this compound biosynthesis in Lomatia species are not extensively described in the provided text, information on related naphthoquinones and general biosynthetic processes in plants offers insights. Naphthoquinones can be formed through several distinct biosynthetic routes, including the acetate-polymalonate pathway and the o-succinylbenzoate pathway. nih.gov The o-succinylbenzoate pathway is nearly ubiquitous in plants and leads to the formation of essential compounds like phylloquinone (vitamin K). nih.gov

This compound has structural similarities to lapachol, a naphthoquinone isolated from plants of the Bignoniaceae family. rsc.orgrsc.org Lapachol is known to be synthesized via the o-succinylbenzoate pathway. Given the structural relationship, it is plausible that this compound biosynthesis also involves this pathway, potentially with variations in later enzymatic steps leading to the specific prenyl side chain structure of this compound.

Chemical and microbial transformations of lapachol have been shown to yield this compound, although often in low yields. rsc.orgresearchgate.nettandfonline.com For example, microbial conversion of lapachol using Beauveria sulfurescens and Streptomyces albus has produced this compound. tandfonline.com A chemical approach using SeO2 oxidation of lapachol has also been reported to yield this compound. rsc.orgrsc.org These conversions highlight a potential link or shared intermediate between lapachol and this compound biosynthesis.

Elucidation of Precursors and Enzymatic Intermediates

Biosynthetic pathways involve a series of precursors and enzymatic intermediates. In the context of naphthoquinone biosynthesis via the o-succinylbenzoate pathway, key precursors include chorismate and o-succinylbenzoic acid. nih.gov While specific enzymatic intermediates leading directly to this compound are not detailed, studies on microbial conversions of lapachol indicate potential intermediates in the transformation process. For instance, the microbial action on lapachol has been shown to produce this compound, lomatic acid, and this compound acetate, suggesting these compounds could be related intermediates or products of enzymatic transformations. tandfonline.com

The prenyl side chain in natural products is typically derived from isoprenoid pathways, either the mevalonate (B85504) (MVA) or methyl erythritol (B158007) phosphate (B84403) (MEP) pathways. researchgate.net Prenylation, the addition of a prenyl group to an aromatic moiety, is a crucial step in the diversification of aromatic natural products like naphthoquinones. researchgate.net Enzymes called prenyltransferases catalyze this process. researchgate.net

Characterization of Key Enzymatic Transformations (e.g., Prenylation, Oxidation)

Enzymatic transformations are central to the biosynthesis of natural products. Prenylation, catalyzed by prenyltransferases, involves the coupling of an aromatic precursor with a prenyl diphosphate. researchgate.net These enzymes play a significant role in creating the structural diversity of prenylated compounds. researchgate.net While specific prenyltransferases involved in this compound biosynthesis are not identified in the provided text, studies on prenyltransferases in other pathways, such as those involved in vitamin E and plastoquinone (B1678516) biosynthesis, provide context for their function. researchgate.net

Oxidation reactions are also common in biosynthetic pathways, modifying functional groups and introducing oxygen atoms. mdpi.comoaepublish.com The conversion of lapachol to this compound via SeO2 oxidation in a chemical synthesis suggests that an oxidative step might be involved in the natural biosynthetic route as well. rsc.orgrsc.org Enzymatic oxidation, potentially mediated by monooxygenases or other oxidative enzymes, could facilitate similar transformations in vivo. oaepublish.comnih.gov Studies on enzymatic transformations of other compounds, like the oxidation of limonene (B3431351) by microbial enzymes, illustrate the role of oxidoreductases in modifying terpene structures. mdpi.com

Genetic Basis and Regulation of this compound Biosynthesis (e.g., Gene Cluster Identification, Expression Analysis)

The genes encoding the enzymes involved in a biosynthetic pathway are often organized in the genome as biosynthetic gene clusters (BGCs). frontiersin.orgnih.govnih.govwhiterose.ac.ukwikipedia.org These clusters facilitate the coordinated expression of the genes required for producing a specific natural product. frontiersin.orgwhiterose.ac.uk While the specific gene cluster for this compound biosynthesis in Lomatia species is not mentioned, the concept of BGCs is well-established in plant secondary metabolism. frontiersin.orgwhiterose.ac.uk Identifying and characterizing such gene clusters is a key step in understanding the genetic basis of natural product biosynthesis. frontiersin.org

Techniques like genome mining and comparative metabolic profiling of wild-type and mutant strains can aid in identifying BGCs and their associated products. nih.gov Regulation of BGCs can occur at the transcriptional level, and pathway-specific regulators can control the expression of genes within the cluster. frontiersin.orgnih.gov Environmental factors or signaling molecules can also influence the expression of BGCs. nih.gov Further research, potentially involving genomic sequencing of Lomatia species and functional characterization of candidate genes, would be necessary to elucidate the specific genetic basis and regulation of this compound biosynthesis.

Total Synthesis Approaches to this compound

Total synthesis aims to construct complex organic molecules, such as natural products, from simpler, commercially available starting materials through laboratory methods. wikipedia.org This approach is crucial for providing access to compounds that may be difficult or uneconomical to isolate from natural sources, and it also serves as a platform for developing novel synthetic methodologies. wikipedia.org

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a fundamental technique in organic synthesis planning, involving the systematic deconstruction of a target molecule into simpler precursor structures. spcmc.ac.inwikipedia.orgscitepress.org This process utilizes "transforms," which are the reverse of synthetic reactions, to identify potential starting materials or intermediates. spcmc.ac.inwikipedia.org Strategic disconnections are chosen based on known or conceivable reactions that can be used to form the bonds in the forward synthesis. spcmc.ac.in The goal is structural simplification, leading back to readily available compounds. wikipedia.org

For this compound, a naphthoquinone with a prenyl alcohol side chain, a retrosynthetic analysis would likely consider disconnections that simplify the naphthoquinone core or the side chain. Identifying functional group relationships, such as 1,4-dioxygenation patterns inherent in the naphthoquinone, can guide these disconnections. ic.ac.ukdeanfrancispress.com While specific detailed retrosynthetic analyses for this compound were not extensively detailed in the search results, general principles of retrosynthesis involving the disconnection of C-C or C-O bonds to reveal simpler synthons or synthetic equivalents would be applied. spcmc.ac.inscitepress.orgethz.ch The naphthoquinone scaffold itself can be a target for synthesis from simpler aromatic precursors.

Pioneering Synthetic Routes and Methodological Advancements

Early approaches to obtaining this compound often involved chemical and microbial transformations of Lapachol, another naturally occurring naphthoquinone structurally similar to this compound. rsc.orgrsc.org However, these methods typically resulted in very low yields. rsc.orgrsc.org

A significant advancement in the synthesis of this compound from Lapachol was reported using SeO₂ oxidation. This approach developed an easier method for the conversion, achieving a yield of 90%. rsc.orgrsc.org This biomimetic synthesis from Lapachol provides a more efficient route compared to earlier transformation methods. rsc.orgdntb.gov.ua

Data Table: Synthesis of this compound from Lapachol

| Starting Material | Reagent | Yield (%) | Reference |

| Lapachol | SeO₂ | 90 | rsc.orgrsc.org |

This improved yield using SeO₂ oxidation represents a methodological advancement in accessing this compound from a related natural product precursor.

Chemoenzymatic and Biocatalytic Strategies in this compound Synthesis

Chemoenzymatic synthesis combines chemical transformations with enzymatic reactions, leveraging the selectivity and efficiency of enzymes. nih.govmdpi.com Biocatalysis utilizes enzymes or whole cells as catalysts for chemical reactions, often offering milder reaction conditions and enhanced sustainability compared to traditional chemical methods. nih.govrsc.orgtudublin.ie

While the search results did not provide specific examples of chemoenzymatic or biocatalytic strategies applied directly to the synthesis of this compound, the conversion of Lapachol to this compound has been reported to occur through microbial transformations, albeit in low yields. rsc.org This indicates the potential for biocatalytic approaches in the synthesis of this compound. Recent advancements in biocatalysis and chemoenzymatic synthesis highlight their increasing application in the synthesis of complex molecules and natural products. wikipedia.orgnih.govmdpi.comrsc.orgtudublin.ie These strategies could potentially be explored for more efficient or stereoselective routes to this compound in the future.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of natural products like this compound are common strategies in medicinal chemistry and chemical biology to explore structure-activity relationships and develop compounds with improved properties. ijpsjournal.commdpi.com Structural modifications of the core scaffold or side chains can lead to compounds with altered biological activities. mdpi.comunitn.itpreprints.org

Strategies for Structural Modification of the Naphthoquinone Scaffold

The naphthoquinone scaffold of this compound is a key feature that can be strategically modified to create derivatives and analogs. General strategies for modifying the naphthoquinone nucleus include Michael 1,4-addition and nucleophilic substitution. mdpi.com These reactions allow for the introduction of various functional groups, such as amines, amino acids, furans, pyrans, pyrazoles, triazoles, and indoles, among others. mdpi.com

Specific strategies for modifying naphthoquinones, which can be applied to this compound, include:

Introduction of sulfur-containing side chains at the 2- or 3-positions of the naphthoquinone moiety. preprints.org

Introduction of amino and phenyl groups onto the naphthoquinone scaffold. preprints.org

Modification with nitrogen groups through Michael addition or nucleophilic substitution of halogenated derivatives. mdpi.com

Synthesis of hybrid molecules containing the naphthoquinone scaffold fused with other ring systems, such as quinolinediones. unitn.it

Functionalization of the naphthoquinone core through reactions like cyclization and nucleophilic addition. rsc.org

Utilizing innovative approaches such as C-H activation, multicomponent reactions, and photo-induced processes to streamline synthetic pathways and introduce diversity. rsc.org

Examples of naphthoquinone derivatives synthesized include furano- and pyrano-naphthoquinone derivatives obtained under epoxidation conditions of this compound. rsc.orgrsc.orgresearchgate.net These derivatives are analogous to other biologically active naphthoquinones. rsc.orgrsc.org The modification of the naphthoquinone scaffold has been explored to improve pharmacological properties and develop compounds with potential biological activities. mdpi.comunitn.itpreprints.org

Data Table: Examples of this compound Derivatives

| Starting Material | Reaction Conditions | Product Type | Reference |

| This compound | Epoxidation conditions | Furano- and Pyrano-naphthoquinones | rsc.orgrsc.orgresearchgate.net |

These strategies highlight the versatility of the naphthoquinone scaffold for generating a diverse array of this compound derivatives and analogs with potentially varied properties.

Synthesis of Specific Analog Classes (e.g., Alkylated, Functionalized, Heterocyclic Derivatives)

The synthesis of this compound analogs often involves modifying the core naphthoquinone structure or the attached isoprenoid side chain. While specific detailed methods for the alkylation, functionalization, or synthesis of heterocyclic derivatives directly from this compound were not extensively detailed in the search results, general strategies for synthesizing such naphthoquinone derivatives and other heterocyclic compounds are well-established in organic chemistry. For instance, the synthesis of heterocyclic derivatives can be achieved through various reactions, including those involving alkyl halides, amines, and other functionalized precursors. chim.itrsc.orgorganic-chemistry.org Palladium-catalyzed C-H functionalization and gold-catalyzed C-H hydroarylation are examples of methods used in the synthesis of heterocyclic natural products. nih.gov Structural modifications of related compounds, such as lawsone derivatives, have shown that the introduction of specific groups, like vinylbenzyl or nitrogen atoms, can enhance biological activity. rsc.org

Convergent and Divergent Synthetic Methodologies for Analog Libraries

The development of diverse libraries of this compound analogs can utilize both convergent and divergent synthetic strategies. Divergent synthesis is a strategy aimed at improving the efficiency of chemical synthesis, often as an alternative to linear or convergent synthesis. wikipedia.org One approach in divergent synthesis involves starting from a single molecule and reacting it with a set of reagents to generate a first generation of compounds. Subsequent reactions on these compounds lead to a rapidly expanding library of derivatives. wikipedia.org Another divergent strategy involves building outwards from a central core molecule. wikipedia.org Diversity-oriented synthesis (DOS) is a related strategy that focuses on generating libraries with an emphasis on skeletal diversity from simple polyfunctional molecules. chim.itwikipedia.org While the direct application of these methodologies specifically to this compound analog libraries was not explicitly detailed in the search results, these general strategies are widely used in medicinal chemistry to create compound libraries for screening and SAR studies. mdpi.comnih.gov Convergent synthesis, in contrast, involves synthesizing several fragments separately and then coupling them in a final step. rsc.org The choice between convergent and divergent approaches depends on the desired structural diversity and complexity of the analog library.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and medicinal chemistry, aiming to understand how modifications to a molecule's chemical structure affect its biological activity. gardp.orgwikipedia.orgnih.govcollaborativedrug.comresearchgate.net This involves identifying the specific structural features responsible for a desired biological effect. wikipedia.orgresearchgate.net

Identification of Pharmacophores and Essential Structural Motifs

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger or block a biological response. researchgate.net Identifying the pharmacophore of this compound and its analogs involves determining the essential structural motifs that contribute to their biological activities. These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions, arranged in a specific three-dimensional pattern. researchgate.netpatsnap.comdergipark.org.tr While specific pharmacophore models for this compound were not detailed, studies on related naphthoquinones and other bioactive compounds highlight the importance of such features for activity. For example, pharmacophore models often incorporate features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. researchgate.netpatsnap.comdergipark.org.trmdpi.complos.org Analyzing the activities of various this compound analogs with different substituents and structural variations helps pinpoint the key functional groups and their spatial arrangement required for interaction with biological targets.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking, Pharmacophore Modeling)

Computational approaches play a significant role in modern SAR analysis of compounds like this compound. rsc.orgCurrent time information in Bangalore, IN.sci-toys.comekb.egnih.govnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models aim to build mathematical relationships between chemical structure and biological activity, allowing for the prediction of activities for new, unsynthesized molecules. wikipedia.orgresearchgate.net Molecular docking is a technique used to predict the preferred orientation of a molecule when bound to a biological target, providing insights into the potential binding interactions and affinities. ekb.egnih.govnih.gov Pharmacophore modeling, as discussed earlier, computationally identifies the essential features and their spatial arrangement required for activity, which can then be used to screen databases for potential lead compounds. researchgate.netpatsnap.comdergipark.org.trmdpi.complos.orgekb.egnih.gov These in silico methods complement experimental studies by helping to rationalize observed SARs, design new analogs with potentially improved properties, and prioritize compounds for synthesis and testing. nih.govnih.govresearchgate.net They can also be used to explore the binding capabilities of compounds within the 3D structures of target enzymes or receptors. researchgate.netnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5351503 |

| Lapachol | 3857 |

| β-Lapachone | 64164 |

| 2-acetylfuronaphthoquinone | 119679 |

| Atovaquone | 74208 |

| Lawsone | 3856 |

| Hydrolapachol | 160564 |

This compound, a naturally occurring naphthoquinone, shares structural similarities with the well-known bioactive compound lapachol. This article delves into the chemical strategies employed for synthesizing this compound and its diverse analogs, the methodologies used to construct libraries of these compounds, and the crucial structure-activity relationship (SAR) studies that illuminate how structural variations influence biological function.

Chemical Synthesis and Analog Development of Lomatiol

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and medicinal chemistry. Their primary goal is to decipher how alterations in a molecule's chemical structure impact its biological activity. gardp.orgwikipedia.orgnih.govcollaborativedrug.comresearchgate.net This involves pinpointing the specific structural elements that are critical for eliciting a particular biological effect. wikipedia.orgresearchgate.net

Identification of Pharmacophores and Essential Structural Motifs

A pharmacophore is defined as the collection of steric and electronic features within a molecule that are essential for productive interactions with a specific biological target, leading to a biological response. researchgate.net Identifying the pharmacophore of this compound and its analogs is key to understanding the critical structural motifs that underpin their biological activities. These essential features can include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic regions, arranged in a specific three-dimensional orientation. researchgate.netpatsnap.comdergipark.org.tr While detailed pharmacophore models specifically for this compound were not extensively found, studies on related naphthoquinones and other bioactive compounds underscore the importance of these features for activity. Pharmacophore models commonly incorporate features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. researchgate.netpatsnap.comdergipark.org.trmdpi.complos.org By analyzing the biological activities of various this compound analogs with different substituents and structural variations, researchers can identify the key functional groups and their spatial arrangement necessary for interaction with biological targets.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking, Pharmacophore Modeling)

Computational methods are increasingly integral to modern SAR analysis of compounds like this compound. rsc.orgCurrent time information in Bangalore, IN.sci-toys.comekb.egnih.govnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models aim to develop mathematical relationships between the chemical structure and biological activity of a series of compounds, enabling the prediction of activities for novel, untested molecules. wikipedia.orgresearchgate.net Molecular docking is a computational technique used to predict the most probable binding orientation and affinity of a molecule within the active site of a biological target, offering insights into potential intermolecular interactions. ekb.egnih.govnih.gov Pharmacophore modeling, as previously discussed, computationally identifies the essential structural features and their spatial arrangement required for biological activity, which can then be used as a query to screen large databases for potential lead compounds. researchgate.netpatsnap.comdergipark.org.trmdpi.complos.orgekb.egnih.gov These in silico approaches complement experimental studies by providing a framework to rationalize observed SARs, guide the design of new analogs with potentially improved properties, and prioritize compounds for synthesis and biological evaluation. nih.govnih.govresearchgate.net They are also valuable for exploring how compounds might bind within the three-dimensional structures of target enzymes or receptors. researchgate.netnih.gov

Preclinical Biological Activities of Lomatiol Excluding Human Clinical Data

Antimicrobial Properties

Beyond its antineoplastic potential, Lomatiol and other naphthoquinones have been reported to possess antimicrobial properties. Naphthoquinones, in general, display a range of activities including antibacterial and antifungal effects. longdom.orglongdom.orgresearchgate.netresearchgate.net this compound is a major metabolite in some Lomatia species known for containing naphthoquinones with antifungal and/or antibacterial properties. technologynetworks.comnih.govspringermedizin.de While specific detailed studies on this compound's broad-spectrum antimicrobial activity are not extensively provided, the presence of naphthoquinones like this compound in plants used traditionally for treating infections supports this activity. technologynetworks.comnih.govspringermedizin.de For instance, 2-methoxyjuglone, another naphthoquinone found in Lomatia hirsuta, has shown activity against Candida albicans. technologynetworks.comnih.govspringermedizin.de This suggests that this compound, as a related naphthoquinone, may also possess antifungal properties, particularly against Candida species.

Antibacterial Activities against Specific Pathogens (e.g., Gram-Positive, Gram-Negative Bacteria)

Studies have explored the antibacterial potential of various compounds against both Gram-positive and Gram-negative bacteria. Gram-negative bacteria, with their distinctive outer membrane containing lipopolysaccharides, are often more resistant to antibiotics compared to Gram-positive bacteria which lack this layer. mdpi.commdpi.com The lipopolysaccharide-rich outer surface of Gram-negative bacteria is responsible for tolerance to certain antibacterial agents, as demonstrated by increased susceptibility in strains with reduced outer membrane integrity. frontiersin.org

Some compounds have shown preferential activity against Gram-positive bacteria. For instance, a photoactivatable diarylacetylene exhibited bactericidal properties against Gram-positive species upon photoactivation. frontiersin.org The mechanism of action for some antibacterial agents involves the production of reactive oxygen species, which can lead to membrane and intracellular damage. frontiersin.org

While some plant flavonoids have shown weak antimicrobial activities against E. coli (a Gram-negative bacterium), they have demonstrated varying degrees of antibacterial activities against S. aureus (a Gram-positive bacterium). nih.gov This suggests that the effectiveness of antibacterial compounds can be influenced by the bacterial cell wall structure. mdpi.com The activity of plant flavonoids against Gram-positive bacteria can be effectively predicted based on their lipophilic parameters, with the cell membrane being identified as a major site of action. nih.gov For Gram-negative bacteria, plant flavonoids may have multiple mechanisms of action, with the cell membrane also being an important target. nih.gov

Certain modified peptide antibiotics, such as Odilorhabdins (ODLs), have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including resistant strains. mdpi.com Another compound, DCAP, has also demonstrated potent broad-spectrum activity against both types of bacteria, with mechanisms involving facilitating ion transport across the membrane and disrupting the lipid bilayer permeability. mdpi.com Positively charged surfaces of carriers can enhance bacterial adhesion, which is relevant for antibacterial activity against Gram-negative bacteria. mdpi.com

Antifungal Activities (e.g., Candida albicans inhibition)

This compound and other compounds have been investigated for their antifungal properties, particularly against Candida albicans. C. albicans is a significant opportunistic pathogen responsible for systemic or invasive candidiasis, especially in immunocompromised patients. frontiersin.org The increasing resistance of fungal strains to available antifungal agents highlights the need for the development of more specific treatments. frontiersin.org

Studies have shown that certain compounds can exhibit antifungal activity against C. albicans. For example, two new 1,3,4-oxadiazoles, LMM5 and LMM11, demonstrated in vitro antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. frontiersin.org These compounds also significantly reduced renal and spleen fungal burden in a murine model of systemic candidiasis. frontiersin.org The proposed mechanism of action for LMM5 and LMM11 is related to the inhibition of the enzyme thioredoxin reductase, which internally affects the fungal cell. frontiersin.org

Linalool (B1675412), a monoterpene compound, has also shown fungicidal effects on Candida spp. scielo.br It exhibited antifungal activity against C. albicans strains, including those resistant to fluconazole. scielo.br Linalool appears to affect the cell wall and plasma membrane integrity of C. albicans, possibly by interacting with key enzymes involved in their biosynthesis, such as 1,3-β-glucan synthase, lanosterol (B1674476) 14α-demethylase, and Δ14-sterol reductase. scielo.br Sub-MIC concentrations of linalool have also been shown to inhibit the formation of germ tubes and biofilms in C. albicans. nih.gov Biofilm-associated C. albicans infections are clinically relevant due to their high resistance to traditional antifungal agents. nih.gov

Other compounds, such as 2-aminobenzoic acid derivatives, have also demonstrated antifungal and antibiofilm activities against C. albicans, including fluconazole-resistant clinical isolates. nih.gov These compounds effectively inhibited biofilm formation and reduced metabolic activity and viable cell counts within biofilms. nih.gov Their mechanism may involve the downregulation of genes associated with hyphal growth, adhesion, and pathogenicity. nih.gov

Data on the antifungal activity of specific compounds against C. albicans is presented in the table below:

| Compound | C. albicans Strain | MIC (µg/mL) | Effect on Biofilms | In Vivo Activity | Proposed Mechanism |

| LMM5 | C. albicans | 32 | Not specified | Reduced fungal burden in mice frontiersin.org | Thioredoxin reductase inhibition frontiersin.org |

| LMM11 | C. albicans | 32 | Not specified | Reduced fungal burden in mice frontiersin.org | Thioredoxin reductase inhibition frontiersin.org |

| Linalool | Fluconazole-resistant clinical strains scielo.br, ATCC 14053 nih.gov | 256 scielo.br, 8 mM nih.gov | Inhibits formation nih.gov, Some activity against pre-formed mdpi.com | Not specified | Affects cell wall/membrane integrity, interacts with enzymes scielo.br |

| 2-aminobenzoic acid derivatives (Compounds 1 and 2) | Fluconazole-resistant clinical isolate nih.gov | Not specified (inhibited growth by >80% at tested conc.) | Inhibits formation (75-85% at 50 µg/mL) nih.gov | Not specified | Downregulation of genes (HWP, ERG11, ASL3, SAP) nih.gov |

Antiviral Activities (e.g., Inhibition of Viral Replication in Cell Culture)

The antiviral activities of various compounds have been investigated in cell culture models, focusing on their ability to inhibit viral replication. This approach allows for the assessment of a compound's direct effect on the virus or the host cell processes essential for viral multiplication.

One study explored the antiviral activity of a new indol-3-carboxylic acid derivative against SARS-CoV-2 in Vero E6 cell culture. actanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. actanaturae.ru The study determined antiviral activity by visually assessing the inhibition of the cytopathic effect (CPE) of the virus 96 hours post-infection. actanaturae.ru The compound showed high activity with an IC₅₀ of 1.06 µg/mL and a high selectivity index (SI) of 78.6, suggesting it is a promising candidate for further study as an antiviral agent for COVID-19. actanaturae.ru The mechanism of action may involve the suppression of syncytium formation induced by the SARS-CoV-2 spike protein. actanaturae.ru

Other research has focused on alternative antiviral strategies, such as modulating the host cell environment to make it unfavorable for viral replication. utoronto.ca Compounds that target host cell proteins involved in viral RNA processing have shown promise as pan-antiviral agents, effective against a range of unrelated viruses, including retroviruses, adenoviruses, and coronaviruses. utoronto.ca These host-directed therapeutics may make it harder for viruses to develop resistance compared to drugs that directly target viral components. utoronto.ca

Cell-penetrating peptides (CPPs) conjugated with antiviral agents have also been explored to enhance cellular uptake and inhibit viral replication. mdpi.com For example, Tat-PNAs successfully inhibited Japanese Encephalitis Virus (JEV) proliferation in cell culture. mdpi.com Similarly, anti-HIV-1 PNA-CPP conjugates effectively inhibited HIV-1 replication and viral production by infected cells, highlighting the potential of such conjugates as antiviral agents. mdpi.com

Studies investigating the timing of drug addition in cell culture assays can provide insights into the target of antiviral compounds within the viral replication cycle. nih.gov By determining how long the addition of a compound can be postponed before losing its antiviral activity, researchers can infer which stage of the viral life cycle is being inhibited. nih.gov

Anti-parasitic and Antimalarial Activities (in vitro studies)

Preclinical investigations have also focused on the potential of this compound and other natural products to combat parasitic infections, particularly malaria. Malaria, caused by the Plasmodium parasite, remains a significant global health problem, with increasing drug resistance highlighting the urgent need for new antimalarial compounds. mdpi.comnih.gov

In vitro studies are crucial for identifying compounds with anti-parasitic activity against Plasmodium falciparum, the species primarily responsible for severe malaria in humans. mdpi.comfrontiersin.org These studies typically involve testing the ability of extracts or isolated compounds to inhibit the growth or development of the parasite in culture. nih.govscielo.sa.cr

Various plant extracts have been evaluated for their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govfrontiersin.org For instance, extracts from Phyllanthus emblica and Syzygium aromaticum have shown promising antiplasmodial activity in vitro. nih.gov The activity is often assessed by determining the 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit parasite growth by 50%. nih.govfrontiersin.org According to WHO guidelines, compounds with IC₅₀ values of 5 µg/mL or less are considered highly active. frontiersin.org

Specific fractions of plant extracts have also been investigated. A fraction (F4) from Caesalpinia pluviosa exhibited antimalarial activity in vitro at non-toxic concentrations and this activity was potentiated in the presence of artesunate (B1665782). nih.gov Mass spectrometry analyses suggested that a new compound, possibly an isomer of quercetin, was responsible for this activity. nih.gov

In vitro studies using Plasmodium berghei, a malaria parasite that infects rodents, have also been conducted to assess antimalarial effects. scielo.sa.cr Extracts from various plant parts have shown inhibitory activity against P. berghei schizogony. scielo.sa.cr Fresh plant extracts sometimes show stronger activity compared to dried ones. scielo.sa.cr

Data from in vitro antimalarial studies is summarized in the table below:

| Source/Compound | Parasite Strain | IC₅₀ (µg/mL) | Notes |

| Phyllanthus emblica leaf (methanol extract) nih.gov | P. falciparum (3D7, CQ-sensitive) nih.gov | 3.125 | Also active against CQ-resistant strains nih.gov |

| Syzygium aromaticum flower bud (methanol extract) nih.gov | P. falciparum (3D7, CQ-sensitive) nih.gov | 6.25 | Also active against CQ-resistant strains nih.gov |

| Caesalpinia pluviosa (F4 fraction) nih.gov | P. falciparum (3D7, CQ-sensitive and S20, CQ-resistant) nih.gov | Not specified (active at non-toxic concentrations) | Activity potentiated by artesunate nih.gov |

| Erythrina sigmoidea stem bark (ethanol extract) frontiersin.org | P. falciparum (CQ-sensitive) frontiersin.org | 6.44 ± 0.08 | Promising activity frontiersin.org, also active against CQ-resistant strain frontiersin.org |

| Erythrina sigmoidea stem bark (ethanol extract) frontiersin.org | P. falciparum (CQ-resistant) frontiersin.org | 7.53 ± 0.22 | Promising activity frontiersin.org |

Anti-inflammatory and Immunomodulatory Effects (In Vitro and Non-Human In Vivo)

This compound and other compounds have been investigated for their ability to modulate inflammatory responses and the function of immune cells in preclinical settings. Inflammation is a complex process involving various cells and mediators, and its dysregulation is linked to numerous diseases. nih.gov

Inhibition of Inflammatory Mediators (e.g., Cytokines, Chemokines, Prostaglandins)

Inflammatory mediators, such as cytokines, chemokines, and prostaglandins (B1171923), play crucial roles in initiating and regulating the inflammatory response. nih.govfrontiersin.org Cytokines like TNF, IL-1, and IL-6 are considered pro-inflammatory, while others like IL-10 and TGF-β have anti-inflammatory properties. immunologyresearchjournal.comnih.gov Chemokines signal immune cells to migrate to sites of inflammation. immunologyresearchjournal.com Prostaglandins, such as PGE2, can contribute to vasodilation, edema, and pain. nih.govfrontiersin.org

Modulating the levels and activities of these mediators is a key strategy in controlling inflammation. The resolution of inflammation involves the return of pro-inflammatory mediators to baseline levels. frontiersin.org This can occur through mechanisms like proteolytic cleavage and sequestration of chemokines or catabolism of prostaglandins. frontiersin.org

Some compounds have demonstrated the ability to inhibit the production or activity of inflammatory mediators. For example, certain prostaglandins like PGI2 and its analogues can reduce the production of various pro-inflammatory cytokines and chemokines by dendritic cells while increasing the production of the anti-inflammatory cytokine IL-10. binasss.sa.cr This effect is linked to increased levels of cAMP and decreased activity of NF-κB. binasss.sa.cr PGE2 can exert immunosuppressive effects by modulating NF-κB activity. binasss.sa.cr

In vitro and in vivo experiments with ethanol (B145695) have shown that it can modulate the production of pro-inflammatory cytokines in a dose- and time-dependent manner. Acute high doses may inhibit pro-inflammatory cytokine production, while chronic exposure can stimulate it.

Photobiomodulation, a non-invasive therapeutic approach using low-power light sources, has also been shown to have immunomodulatory effects, including the modulation of inflammatory pathways like NF-κB and MAPK. nih.gov

Modulation of Immune Cell Function (in vitro studies)

Preclinical studies have also investigated how compounds can influence the function of various immune cells, such as macrophages, T cells, and dendritic cells. These cells are central players in both innate and adaptive immunity. mdpi.comfrontiersin.org

Macrophages, for instance, are innate immune cells that can switch between pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes, a process crucial for the resolution of inflammation. frontiersin.org Efferocytosis, the process by which macrophages engulf apoptotic cells, facilitates this transition, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators. frontiersin.org

Studies have explored the effects of various agents on immune cell function in vitro. For example, a standardized botanical mixture comprising Angelica gigas roots and Pueraria lobata flowers (CHL) upregulated NO and cytokine expression and enhanced NF-κB and MAPK activation in RAW 264.7 macrophages. mdpi.com CHL also promoted signaling via the TLR2/6 pathway. mdpi.com In vivo, CHL improved immune organ indices, recovered cytokine expression, enhanced NK cell cytotoxicity, and increased immune cell populations in immunosuppressed mice. mdpi.com

Engineered silver nanoparticles (AgNPs) have been studied for their immunomodulatory effects on human peripheral blood mononuclear cells. nih.gov Interactions between AgNPs and immune cells can result in immunotoxicity, immunocompatibility, or immunomodulation. nih.gov Modulating innate immunity, AgNPs can suppress neutrophil activation or enhance immune responses. nih.gov Research has investigated the effects of AgNPs on B cells, T cells, T-helper cells, T-cytotoxic cells, NK cells, and monocytes. nih.gov NK cells play a role in innate immune defense against viral infections and can modulate adaptive T-cell responses. nih.gov

Photobiomodulation has been observed to influence the balance between different T cell subsets, potentially promoting the differentiation of naive T cells into regulatory T cells (Tregs), which are important for maintaining immune tolerance. nih.gov

The potential targets for immunomodulation are diverse, reflecting the complexity of the immune system. frontiersin.org Research aims to design safer and more efficacious compounds for modulating immune responses in various conditions. frontiersin.org

Antioxidant Properties and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense system, is implicated in various pathological processes. jocpr.commdpi.comdovepress.com ROS include free radicals such as superoxide (B77818) (O2•−), hydroxyl (OH•), perhydroxy (HO2•), and alkoxy (RO•), as well as non-radicals like hydrogen peroxide (H2O2) and singlet oxygen (1O2). jocpr.com Antioxidants play a crucial role in neutralizing these reactive species. nih.gov

This compound has been identified as a secondary metabolite with potential antioxidant characteristics. ufpe.br Its chemical structure, specifically the presence of a quinoid substrate, allows it to undergo enzymatic bioreduction by NADPH, a process involved in the redox cycle. ufpe.br This mechanism suggests this compound's potential to reduce one or two electrons in the presence of a quinoid substrate. ufpe.br

While specific detailed research findings and data tables exclusively focused on this compound's antioxidant and ROS scavenging activities in preclinical models were not extensively found in the provided search results, the general principle of antioxidants, including phytochemicals like this compound, involves scavenging free radicals and reducing oxidative damage. mdpi.comnih.govuj.edu.pl Studies on other natural compounds with antioxidant properties, such as flavonoids and phenolic acids, highlight mechanisms like donating electrons to free radicals and enhancing the activity of antioxidant enzymes. mdpi.comuj.edu.pl

Other Significant Biological Activities (e.g., Neuroprotective, Cardioprotective, etc. in non-human models)

Preclinical research explores various potential therapeutic effects of compounds in non-human models before human trials. nih.gov This includes investigating neuroprotective and cardioprotective properties. frontiersin.orgsld.cunih.gov

Neuroprotective Effects: Neuroprotection aims to preserve neuronal structure and function, which is critical in neurodegenerative disorders. nih.govsld.cu While the search results did not provide specific preclinical data on this compound's neuroprotective effects, the broader context of neuroprotection in preclinical studies involves evaluating compounds in models of conditions like cerebral ischemia and Alzheimer's disease. sld.cu These studies often assess the compound's ability to prevent neuronal cell death, reduce inflammation, and counteract oxidative stress in neuronal cells. sld.cubioworld.comfrontiersin.org For instance, a different compound, MJ-210, showed neuroprotective effects in preclinical models of Parkinson's disease by preventing neuronal cell death and reducing ROS production in SH-SY5Y cells. bioworld.com Another approach to neuroprotection involves the use of ROS-scavenging biomaterials in neural regenerative medicine, aiming to mitigate neuronal apoptosis and neurodegeneration caused by excessive ROS. rsc.org

Cardioprotective Effects: Cardioprotection focuses on shielding the heart from damage, particularly in conditions like myocardial ischemia-reperfusion injury (IRI). frontiersin.orgnih.gov Preclinical studies in this area often utilize animal models, such as mice and rats, to evaluate the ability of a compound to limit infarct size, improve cardiac function, and reduce markers of myocardial damage. nih.govfrontiersin.org For example, preclinical studies on plasma-derived alpha-1 anti-trypsin (AAT) in mouse models of acute myocardial infarction demonstrated a significant reduction in infarct size. nih.gov Similarly, curcumin (B1669340) has shown cardioprotective effects in animal models of myocardial I/R injury by reducing infarct size, improving cardiac function, and inhibiting oxidative stress and inflammation. frontiersin.org While direct preclinical data on this compound's cardioprotective effects were not found, the mechanisms explored in cardioprotection research, such as reducing oxidative stress and inflammation, align with the potential properties of compounds like this compound. dovepress.comfrontiersin.orgnih.govnih.govlsuhsc.edu

Other Potential Activities: Preclinical studies also investigate other biological activities, such as anti-inflammatory effects. nih.govnih.gov Inflammation is a complex process involved in numerous diseases. lsuhsc.edunih.gov Preclinical models of inflammation are used to assess the ability of compounds to reduce inflammatory markers and cellular infiltration. nih.govnih.gov For instance, an aryl-cyclohexanone molecule demonstrated anti-inflammatory capacity in a murine model of acute lung injury by decreasing leukocyte migration and reducing pro-inflammatory cytokines. nih.gov While specific preclinical anti-inflammatory data for this compound were not available in the search results, its potential antioxidant properties could contribute to anti-inflammatory effects, as oxidative stress and inflammation are often linked. dovepress.comlsuhsc.edufrontiersin.org

Molecular Mechanisms of Action of Lomatiol

Identification of Molecular Targets and Binding Interactions

Understanding how Lomatiol interacts with specific molecules within a cell is crucial for elucidating its biological effects. Research has aimed to identify protein and nucleic acid targets and investigate its interactions with cellular membranes.

Protein Targets (e.g., Enzymes, Receptors, Transcription Factors)

This compound's molecular interactions extend to various protein targets, including enzymes, receptors, and transcription factors, which play vital roles in cellular processes. While specific protein targets for this compound are an active area of research, naphthoquinones, as a class, are known to interact with a variety of proteins, often through mechanisms like Michael addition to cysteine residues or redox cycling.

Transcription factors are proteins that bind to specific DNA sequences to regulate gene expression savemyexams.comfrontiersin.org. Their dysregulation is implicated in numerous diseases, including cancer lifechemicals.commdpi.com. Targeting transcription factors with small molecules is a challenging but active area of drug development lifechemicals.com. Nuclear receptors, a superfamily of transcription factors, regulate physiological processes and are considered valuable therapeutic targets nih.gov.

Enzymes are also significant protein targets for many therapeutic compounds. For instance, studies have investigated the inhibition of enzymes like α-amylase, α-glucosidase, and pancreatic lipase (B570770) by natural compounds through in silico molecular docking to analyze binding capabilities to 3D structures researchgate.net.

Nucleic Acid Interactions (e.g., DNA Intercalation, DNA Scission)

Interactions with nucleic acids, particularly DNA, represent another critical aspect of this compound's mechanism of action. Many antitumoral agents exert their effects by interacting with DNA, including intercalating agents that insert themselves between DNA base pairs usp.br. DNA intercalation can lead to distortions in the DNA helix, potentially causing strand breaks nih.gov.

Studies on other intercalating agents, such as adriamycin and ellipticine, have shown they produce DNA strand breaks associated with DNA-protein crosslinks nih.gov. This effect has also been observed with a wide variety of intercalators, including actinomycin (B1170597) D, daunomycin, ethidium, and lucanthone (B1684464) nih.gov. The proposed mechanism involves intercalation-induced distortion of the DNA helix, leading to strand scission by a nuclease that becomes bound to one terminus of the break, forming a DNA-protein crosslink nih.gov.

Specific strand scission near DNA bulges has been observed with DNA intercalating/cleaving drugs like neocarzinostatin (B611948) chromophore, bleomycin, and methidiumpropyl-EDTA gatech.edunih.gov. This suggests that specific scission at DNA bulges can be used to assess intercalation and binding orientation gatech.edu.

Cellular Permeability and Membrane Interactions

The ability of this compound to permeate cellular membranes is fundamental to its intracellular activity. Drug-membrane interactions occur immediately upon administration and are crucial for a drug's pharmacokinetics and mechanism of action biorxiv.orgmdpi.com. Biological membranes are complex mixtures of lipids and proteins that regulate molecular transport into and out of cells biorxiv.org.

Molecules can interact with membranes through passive or active permeation, accumulation at specific functional positions, or even membrane disruption biorxiv.org. Membrane permeability is influenced by the hydrophobic environment created by lipid fatty acid chains, which hinders the passage of charged molecules uvigo.es. Factors like cholesterol concentration can also affect membrane fluidity and permeability uvigo.es.

Studies on drug-membrane interactions often involve assessing the partition of the drug into membrane models, its location within the lipid bilayers, and its influence on the biophysical parameters of the membrane mdpi.com. Techniques such as spectrophotometry, fluorescence, and molecular dynamics simulations are used to study these interactions at a molecular level mdpi.combiorxiv.org.

Modulation of Intracellular Signaling Pathways

This compound's biological effects are mediated through the modulation of various intracellular signaling pathways that control fundamental cellular processes like growth, proliferation, and death.

Kinase Cascades (e.g., MAPK, PI3K/Akt, NF-κB pathways)

Kinase cascades, such as the MAPK, PI3K/Akt, and NF-κB pathways, are central to cellular signaling and are frequently dysregulated in various diseases, including cancer mdpi.commdpi.com. These pathways regulate processes like cell survival, proliferation, differentiation, and apoptosis mdpi.commdpi.com.

The PI3K/Akt/mTOR signaling pathway plays a key role in cell survival by inhibiting apoptosis-related genes and activating anti-apoptotic proteins like NF-κB mdpi.com. Activation of this pathway is initiated by the binding of various compounds to receptor tyrosine kinases or G protein-coupled receptors mdpi.com. Akt, a downstream target of PI3K, phosphorylates numerous proteins that control cell survival and proliferation nih.gov. The PI3K/Akt pathway can regulate the transcriptional activity of NF-κB, which is essential for PI3K- and Akt-induced oncogenic transformation nih.gov.

The MAPK signaling pathway involves a cascade of three main kinases and regulates cellular processes including proliferation, differentiation, stress response, and apoptosis mdpi.com. Dysregulation of both PI3K/Akt/mTOR and MAPK pathways is observed in various pathologies mdpi.com. Studies have investigated the effects of inhibitors targeting these pathways on cell viability and apoptosis in cancer cells mdpi.comnih.gov. For example, inhibiting PI3K/Akt and MAPK pathways can enhance apoptosis and increase sensitivity to chemotherapeutic drugs mdpi.comnih.gov.

Apoptosis Pathways (e.g., Caspase Activation, Mitochondrial Pathway)

Apoptosis, or programmed cell death, is a crucial process for development, homeostasis, and host defense scielo.org.ar. This compound has been shown to induce apoptosis, and its effects involve the modulation of both caspase-dependent and caspase-independent pathways.

The mitochondrial apoptotic pathway is a major mechanism of cell death in vertebrates nih.gov. This intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of proapoptotic proteins from the intermembrane space into the cytosol scielo.org.armdpi.com. Cytochrome c, a key component, is released and forms the apoptosome with Apaf-1 and procaspase-9 mdpi.com. This complex activates caspase-9, an initiator caspase, which in turn activates effector caspases like caspase-3 and caspase-7, ultimately executing apoptosis scielo.org.armdpi.com. The release of cytochrome c is often associated with a loss of mitochondrial membrane potential mdpi.com.

Caspase activation can also be triggered by receptor-mediated effects or cellular stress scielo.org.ar. The extrinsic pathway involves the activation of death receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8 . Activated caspase-8 can then cleave and activate effector caspases or cleave Bid, linking the extrinsic and intrinsic pathways .

Bcl-2 family proteins are key regulators of apoptosis, controlling mitochondrial permeability cellsignal.com. Anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit cytochrome c release, while pro-apoptotic proteins like Bax and Bid promote it cellsignal.com.

Research into this compound's effects on apoptosis has included studies evaluating its cytotoxic activity and ability to induce different types of pro-apoptotic stimuli researchgate.net.

Here is a summary of some molecular targets and pathways discussed:

| Molecular Target/Pathway | Type of Interaction/Modulation | Notes |

| Protein Targets (General) | Interactions (e.g., Michael addition, redox) | Naphthoquinones known to interact with various proteins. |

| Transcription Factors | Regulation of gene expression | Binding to DNA or interaction with co-factors. savemyexams.comfrontiersin.org |

| Nuclear Receptors | Ligand binding, transcriptional regulation | Subfamily of transcription factors, therapeutic targets. nih.gov |

| Enzymes | Inhibition/Modulation | Example: Inhibition of metabolic enzymes by natural compounds. researchgate.net |

| DNA | Intercalation, Strand Scission | Insertion between base pairs, can lead to DNA damage. usp.brnih.gov |

| Cellular Membranes | Permeability, Partitioning, Interaction | Affects intracellular availability and activity. biorxiv.orgmdpi.com |

| MAPK Signaling Pathway | Modulation of cascade activity | Regulates proliferation, differentiation, apoptosis. mdpi.com |

| PI3K/Akt Signaling Pathway | Modulation of cascade activity | Regulates cell survival, proliferation, apoptosis. mdpi.comyoutube.com |

| NF-κB Signaling Pathway | Modulation of transcriptional activity | Involved in cell survival and inflammation. mdpi.comnih.gov |

| Apoptosis Pathways (Intrinsic) | Induction via mitochondrial dysfunction | Release of cytochrome c, caspase activation. scielo.org.armdpi.com |

| Apoptosis Pathways (Extrinsic) | Induction via death receptor activation | Activation of caspase-8. |

| Caspases | Activation | Executioners of apoptosis. scielo.org.ar |

| Bcl-2 Family Proteins | Regulation of mitochondrial permeability | Control release of proapoptotic factors. cellsignal.com |

Cell Cycle Regulation Mechanisms

Cell cycle regulation is a critical process for controlling cell proliferation, and dysregulation of this process is a hallmark of various diseases, including cancer. Naphthoquinones, including derivatives related to this compound, have been shown to induce cell cycle arrest in cancer cells. rsc.orgresearchgate.net This arrest can occur at different phases of the cell cycle, preventing uncontrolled cell division. For instance, some naphthoquinones interfere with cell cycle kinetics. researchgate.net This interference can lead to the accumulation of cells at specific checkpoints, such as the G1 or G2/M phases, ultimately inhibiting proliferation.

Studies on related compounds like beta-lapachone (B1683895), which can be synthesized from this compound, have demonstrated the induction of cell cycle arrest in human cancer cells. longdom.org This suggests a potential shared mechanism among naphthoquinone derivatives, where they target key regulators of cell cycle progression, such as cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs). longdom.org By modulating the activity or expression of these proteins, this compound may disrupt the ordered progression of the cell cycle, leading to growth inhibition.

Cellular Responses and Phenotypic Changes

Beyond directly affecting the cell cycle and gene expression, this compound can induce a range of cellular responses and phenotypic changes. These include effects on cell migration, differentiation, and autophagy.

Cell migration is a fundamental process involved in development, wound healing, and disease progression, such as cancer metastasis. Some naphthoquinones have been shown to interfere with cell migration. researchgate.net This suggests that this compound may possess anti-migratory properties, which could be relevant in inhibiting the spread of cancer cells.

Differentiation is the process by which a less specialized cell becomes a more specialized cell type. Cytokinins, a class of plant growth regulators, have been linked to the induction of differentiation and organ development in excised tissues. annualreviews.org Interestingly, this compound contains a side chain also found in zeatin, a known cytokinin. annualreviews.org While triacanthine, another compound with a related side chain, does not show cytokinin activity, it can yield an active degradation product. annualreviews.org This structural relationship hints at a potential, albeit indirect, influence of this compound on differentiation pathways, possibly through metabolic conversion or interaction with related signaling cascades.

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. It plays a complex role in cell survival and death. Compounds that activate autophagy-associated cell death mechanisms are being investigated for their potential in cancer therapy. researchgate.net While the provided information does not directly link this compound to the induction or modulation of autophagy, other naphthoquinones like Napabucasin have been shown to induce apoptosis and impair self-renewal in cancer stem cells, which can involve autophagy. researchgate.net Further investigation is required to determine if this compound influences autophagy and how this might contribute to its biological effects.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of Lomatiol Non Human Models

Absorption Profiles in Animal Models

Absorption is the process by which a compound enters the systemic circulation. The route of administration significantly influences the absorption profile. Animal models commonly used for absorption studies include rodents (mice, rats), rabbits, guinea pigs, pigs, and monkeys, each with varying degrees of predictability for human absorption. researchgate.netnih.gov

In Situ and Ex Vivo Intestinal Absorption Studies

In situ and ex vivo studies are utilized to assess the rate and extent of intestinal absorption. In situ methods involve isolating a section of the intestine in a living animal and perfusing it with the compound. Ex vivo studies use excised intestinal tissue. These methods can provide insights into the mechanisms of transport across the intestinal wall. While no specific data for Lomatiol was found, studies on other compounds utilize these techniques to understand factors affecting absorption, such as permeability and transporter involvement. nih.govyoutube.com

Bioavailability Assessments in Animal Species (e.g., Rodents)

Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation in an unchanged form. Oral bioavailability is a critical parameter for orally administered drugs. Studies in rodents, such as rats and mice, are frequently conducted to determine oral bioavailability by comparing the systemic exposure (e.g., AUC) after oral and intravenous administration. umich.edumdpi.comnih.govthno.org Low oral bioavailability can indicate poor absorption or significant first-pass metabolism. For example, a study on lobetyolin (B1206583) in rats reported a low oral bioavailability of 3.90% for the pure compound, suggesting poor absorption or extensive metabolism in this species. nih.gov